[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride
Overview
Description
“[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride” is a chemical compound with the CAS Number: 1417568-37-6 . It is a promising compound that has gained interest in scientific research.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 289.8. It is typically stored at temperatures between 28 C .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Novel biphenyl derivatives have been synthesized, demonstrating potential antimicrobial activities, which could indicate the use of similar structures in developing antimicrobial agents (Abubshait et al., 2011).
- A study on the synthesis of 2-Hydroxy-3-(Methylcyclohexenyl-Isopropyl)-5-Methylbenzylaminoethylnonyl Imidazolines highlighted their application as thermostabilizers to polypropylene, suggesting potential use in material science and polymer stabilization (Aghamali̇yev et al., 2018).
Drug Design and Pharmacology
- Research into the synthesis and reactions of cyclopropyl and cyclobutyl amine derivatives, including their hydrochloride forms, provides a basis for exploring the use of these compounds in drug design and synthesis (Kozhushkov et al., 2010).
- Chitosan hydrogels cross-linked with specific amines demonstrated pH- and thermo-responsive swelling behavior, indicating their potential application in drug delivery systems (Karimi et al., 2018).
Material Science and Engineering
- The development of novel amines and their application in the stabilization of polymers suggests potential research applications in enhancing the durability and thermal stability of materials (Aly & El-Mohdy, 2015).
Safety and Hazards
Properties
IUPAC Name |
1-cyclopropyl-2-(4-phenylphenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13;/h1-5,8-11,15,17H,6-7,12,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNALJPSGCMMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC=C(C=C2)C3=CC=CC=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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